4-(2-Methylquinolin-3-YL)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(2-methylquinolin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H12N4/c1-9-11(13-6-7-16-14(15)18-13)8-10-4-2-3-5-12(10)17-9/h2-8H,1H3,(H2,15,16,18) |
InChI Key |
UXQXXPPDDHLCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C3=NC(=NC=C3)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Chemical Compound 4 2 Methylquinolin 3 Yl Pyrimidin 2 Amine and Its Congeners
Strategic Approaches to Constructing the Quinoline-Pyrimidine Heterocyclic System
The fusion of quinoline (B57606) and pyrimidine (B1678525) moieties necessitates sophisticated synthetic planning. The core challenge lies in the controlled and efficient formation of the constituent rings and the subsequent linkage of these two heterocyclic systems. Key strategies involve the sequential or convergent assembly of precursors, often leveraging well-established named reactions and modern catalytic processes.
Mechanistic Investigations of Ring-Closure Condensation Reactions in Pyrimidine Synthesis
The construction of the pyrimidine ring is a classic endeavor in heterocyclic chemistry, typically achieved through the condensation of a 1,3-dielectrophilic three-carbon unit with a C-N-C nucleophilic building block like guanidine (B92328), urea, or an amidine. wikipedia.orgbu.edu.eg The most common approach involves the reaction of β-dicarbonyl compounds or their synthetic equivalents with these N-C-N reagents. wikipedia.orgambeed.com
The reaction mechanism generally proceeds through a series of addition-elimination steps. For instance, in the Pinner synthesis, the condensation of a β-keto ester with an amidine initiates via nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the dicarbonyl compound. mdpi.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
A detailed mechanistic understanding is crucial for controlling regioselectivity, especially when using unsymmetrical dicarbonyl precursors. Theoretical studies, such as those on the formation of related pyrido[2,3-d]pyrimidines, suggest a multi-step process involving Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. nih.gov The initial condensation is often the rate-determining step, and its efficiency can be highly dependent on reaction conditions such as pH and the choice of catalyst. nih.govumich.edu The final step in many pyrimidine syntheses is an aromatization, which can occur spontaneously or be induced by an oxidant.
Exploration of Cross-Coupling Reactions for N-Arylpyrimidin-2-amine Derivatives (e.g., Buchwald-Hartwig Amination)
While classical condensation methods are effective for building the core pyrimidine ring, the introduction of aryl or heteroaryl substituents, particularly at a nitrogen atom, is often best achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate, offering a broad substrate scope and high functional group tolerance. wikipedia.orgnih.gov
In the context of synthesizing congeners of 4-(2-methylquinolin-3-yl)pyrimidin-2-amine, the Buchwald-Hartwig reaction can be employed to couple a substituted aniline (B41778) with a halopyrimidine, or conversely, an aminopyrimidine with a haloquinoline. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and DPPF, are often used to promote the reaction's efficiency by facilitating both the oxidative addition and reductive elimination steps. youtube.commanchester.ac.uk Optimization of the base, solvent, and temperature is also essential to achieve high yields, particularly with challenging substrates like electron-deficient anilines or sterically hindered coupling partners. nih.gov
Table 1: Buchwald-Hartwig Amination Conditions for N-Arylpyrimidin-2-amine Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27-82 | nih.gov |
| Pd₂(dba)₃ | DPPF | Sodium tert-butoxide | Toluene | 100 °C | Good | manchester.ac.uk |
Application of Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted Protocols)
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. Microwave-assisted synthesis has emerged as a key technology in this area, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govdiva-portal.org
The synthesis of quinoline-pyrimidine heterocyclic systems has benefited significantly from the application of microwave irradiation. For instance, the Friedländer annulation for quinoline synthesis and various condensation reactions for pyrimidine formation can be accelerated under microwave conditions. organic-chemistry.orgjptcp.com One-pot, multi-component reactions are particularly well-suited for microwave assistance, allowing for the rapid assembly of complex molecules from simple starting materials in a single, efficient step. acs.orgnih.gov
A study on the synthesis of pyrimidine-quinolone hybrids demonstrated a significant advantage of microwave irradiation over conventional heating. A nucleophilic aromatic substitution reaction that took over eight days to complete with conventional heating and resulted in multiple by-products was successfully completed in just 15 minutes with a high yield (86%) using microwave irradiation. nih.gov This highlights the potential of microwave-assisted protocols to provide efficient and environmentally benign pathways to these complex heterocyclic systems. libretexts.orgnih.gov
Precursor Design and Chemical Derivatization for Target Compound Assembly
The successful synthesis of this compound relies heavily on the strategic design and preparation of its constituent heterocyclic precursors.
Synthesis of Substituted Quinoline Intermediates
The quinoline core of the target molecule can be synthesized through several established methods. The most common and versatile include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. jocpr.comrsc.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly useful for preparing substituted quinolines with high regioselectivity. jocpr.com
For the specific target compound, a key intermediate is a 2-methylquinoline (B7769805) bearing a reactive group at the 3-position, such as a carbonyl or a halogen. For example, 3-acetyl-2-methylquinoline can be prepared and then used as the 1,3-dielectrophilic component for the subsequent pyrimidine ring formation. Alternatively, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride or bromine can provide 3-halo-substituted quinolines, which can then be functionalized further. nih.gov Transition metal-catalyzed methods have also been developed for the efficient synthesis of a wide variety of substituted quinolines. rsc.orgmdpi.com
Table 2: Selected Methods for Substituted Quinoline Synthesis
| Method | Precursors | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | 2-aminoaryl ketone, α-methylene carbonyl | Acid or base catalysis | High regioselectivity, good yields | jocpr.com |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl | Acid catalysis, oxidant | One-pot, uses simple precursors | rsc.org |
| Electrophilic Cyclization | N-(2-alkynyl)aniline | ICl, I₂, Br₂ | Mild conditions, affords 3-haloquinolines | nih.gov |
Methodologies for the Preparation of Pyrimidine Building Blocks
The pyrimidine portion of the target molecule is constructed from a suitable three-carbon precursor and a guanidine derivative to install the 2-amino group. The primary building block is typically a 1,3-dicarbonyl compound or a synthetic equivalent that can react with guanidine to form the 2-aminopyrimidine (B69317) ring. wikipedia.orgbu.edu.eg
The synthesis often starts with the condensation of a 3-substituted quinoline, such as 3-(dimethylamino)-1-(2-methylquinolin-3-yl)prop-2-en-1-one (an enaminone), with guanidine hydrochloride. The enaminone itself can be prepared from the corresponding 3-acetyl-2-methylquinoline. This approach, known as the principal synthesis of pyrimidines, is highly reliable and adaptable. wikipedia.org The reaction typically proceeds in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a suitable solvent like ethanol. bu.edu.eg
Alternatively, other methodologies can be employed, such as reacting α,β-unsaturated ketones with guanidine or using multicomponent reactions where the dicarbonyl fragment is generated in situ. mdpi.comgsconlinepress.com The choice of method depends on the availability of starting materials and the desired substitution pattern on the final pyrimidine ring.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions. Key strategies involve the selection of appropriate solvents, catalysts, temperature, and reaction times to maximize product yield and minimize side-product formation.
Another synthetic approach involves the coupling of a pre-formed pyrimidine ring with a quinoline moiety. For example, novel pyrimidine-quinoline clubbed molecules have been prepared by reacting substituted 2-pyrimidinamines with 4-chloro-2,6-dimethylquinoline. researchgate.net The efficiency of such nucleophilic substitution reactions is highly dependent on the reaction conditions.
Yield enhancement often involves a systematic study of coupling reagents, especially for amide bond formation in more complex congeners. In the synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, a related heterocyclic system, various coupling agents were tested to optimize the final amide coupling step. Reagents like DCC/HOBT and EDC/HOBT were considered, but alternatives were sought due to long reaction times or difficult workups. The study found that uronium-based reagents provided superior results. nih.gov Specifically, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (B81430) (TBTU) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) were evaluated, with HBTU proving to be the most effective coupling reagent, consistently yielding over 80% of the desired product. nih.gov This highlights a crucial strategy for yield enhancement in the synthesis of complex molecules containing amide linkages.
The choice of solvent and base is also paramount. For instance, microwave-assisted synthesis has been shown to be an effective method for accelerating reactions and improving yields. In the preparation of N³-(4-(pyridin-3-yl)pyrimidin-2-yl)-N¹-(quinolin-4-yl)benzene-1,3-diamine hybrids, the reaction was carried out under microwave irradiation with potassium carbonate as the base, demonstrating a modern approach to optimizing reaction conditions. mdpi.com
| Entry | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC/HOBT | DIPEA | DMF | 12 | 65 |
| 2 | EDC/HOBT | DIPEA | DMF | 10 | 72 |
| 3 | TBTU | Triethylamine | DMF | 4 | 85 |
| 4 | HBTU | Triethylamine | DMF | 2 | >80 |
Analytical Techniques for Structural Elucidation and Purity Assessment of Synthesized Compounds
The definitive confirmation of the structure and purity of newly synthesized compounds like this compound is achieved through a combination of spectroscopic and chromatographic techniques. semanticscholar.org These methods provide complementary information to build a complete picture of the molecule's identity and quality.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. semanticscholar.org
¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the target compound, specific signals would correspond to the protons on the quinoline and pyrimidine rings, as well as the methyl and amine groups. researchgate.netnih.gov
¹³C NMR provides information on the carbon framework of the molecule. researchgate.netmdpi.com Two-dimensional NMR techniques like HSQC and HMBC can be used to establish direct and long-range correlations between protons and carbons, confirming the connectivity of the entire structure. researchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues that corroborate the proposed structure. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. researchgate.net For this compound, characteristic absorption bands would be expected for N-H stretching in the amine group (around 3400-3300 cm⁻¹) and C=N and C=C stretching vibrations within the aromatic quinoline and pyrimidine rings. researchgate.net
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction, assess the purity of the product, and select appropriate solvent systems for column chromatography. researchgate.netsemanticscholar.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final compound. semanticscholar.orgresearchgate.net By comparing the retention time of the main peak with that of potential impurities, a quantitative assessment of purity can be made.
Column Chromatography: This technique is essential for the purification of the synthesized compound, separating it from unreacted starting materials, reagents, and by-products to yield a pure sample for analysis and further testing. humanjournals.com
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, and structural backbone. | researchgate.net |
| ¹³C NMR | Carbon framework of the molecule. | researchgate.net |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | nih.gov |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -NH₂, C=N). | researchgate.net |
| HPLC | Quantitative assessment of compound purity. | semanticscholar.org |
| TLC | Reaction monitoring and preliminary purity check. | researchgate.net |
Comprehensive Analysis of Biological Activities Associated with 4 2 Methylquinolin 3 Yl Pyrimidin 2 Amine and Its Derivatives
Evaluation of Antiproliferative and Anticancer Properties
Derivatives of the quinoline-pyrimidine scaffold have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. nih.gov The combination of these two heterocyclic systems often leads to compounds with enhanced biological activity compared to the individual moieties. thesciencein.org
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HepG2, KB)
The anticancer potential of quinoline-pyrimidine hybrids and related structures has been extensively evaluated through in vitro cytotoxicity assays. The MTT assay is commonly employed to measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
Studies have shown that these derivatives exhibit a wide range of cytotoxic activity against various human cancer cell lines, including:
MCF-7: A human breast adenocarcinoma cell line.
HepG2: A human liver carcinoma cell line.
KB: A human oral epidermoid carcinoma cell line.
For instance, novel chalcone-thienopyrimidine derivatives, which share structural similarities with quinoline-pyrimidines, were screened against HepG2 and MCF-7 cell lines. nih.gov Most of these compounds showed moderate to strong cytotoxicity, with some exhibiting more potent anticancer activity than the standard drug 5-fluorouracil (B62378) (5-FU). nih.gov Similarly, certain 6-(quinolin-2-ylthio)pyridine derivatives displayed potent cytotoxic activity against both MCF-7 and A549 (lung cancer) cells, with IC₅₀ values in the low micromolar range (6.39-9.3 μM). nih.gov Another study on isatin–podophyllotoxin (B1678966) hybrids reported cytotoxicity against HepG2, MCF-7, A549, and KB cell lines. researchgate.net
The table below summarizes the cytotoxic activities of selected quinoline (B57606) and pyrimidine (B1678525) derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Source |
| 6-(quinolin-2-ylthio)pyridine deriv. (4f) | MCF-7 | 6.39 | nih.gov |
| 6-(quinolin-2-ylthio)pyridine deriv. (4d) | MCF-7 | 8.7 | nih.gov |
| 6-(quinolin-2-ylthio)pyridine deriv. (4g) | MCF-7 | 9.3 | nih.gov |
| 6-(quinolin-2-ylthio)pyridine deriv. (4f) | A549 | 7.21 | nih.gov |
| Isatin–podophyllotoxin hybrid (7f) | KB | 1.99 | researchgate.net |
| Isatin–podophyllotoxin hybrid (7f) | A549 | 0.90 | researchgate.net |
| 4-Amino-thienopyrimidine deriv. (2) | MCF-7 | 0.013 | nih.gov |
| 4-Amino-thienopyrimidine deriv. (3) | MCF-7 | 19.3 (SI) | nih.gov |
| Chalcone-thienopyrimidine deriv. (3b) | HepG2 | More potent than 5-FU | nih.gov |
| Chalcone-thienopyrimidine deriv. (3g) | MCF-7 | More potent than 5-FU | nih.gov |
Note: SI denotes Selectivity Index.
Differential Growth Inhibition Across Various Cancer Phenotypes
Research indicates that quinoline-pyrimidine derivatives can exhibit differential growth inhibition, showing varying levels of potency against different cancer phenotypes. This selectivity is a crucial aspect of developing targeted cancer therapies. For example, a study on fluorinated podophyllotoxin derivatives, which share some structural features, found that the most active compound exhibited selective cytotoxicity against KB, A549, and HepG2 cell lines, with IC₅₀ values ranging from 0.23 to 0.27 μM. researchgate.net This potency was noted to be 5- to 10-fold greater than the positive control, ellipticine. researchgate.net
The selectivity can also be observed when comparing cancer cells to normal, non-cancerous cells. One study on pyrazolopyrimidine derivatives revealed that the most potent compound had low cytotoxicity in normal cells compared to its effect on cancer cells. nih.gov This suggests a favorable therapeutic window, a desirable characteristic for anticancer agents. The selective index (SI), calculated as the ratio of the IC₅₀ value for normal cells to that for cancer cells, is a key metric. A high SI value indicates that the compound is significantly more toxic to cancer cells. For instance, a 4-amino-thienopyrimidine derivative demonstrated a high selective index of 19.3 for MCF-7 cells. nih.gov
Investigation of Kinase Inhibitory Potency
A primary mechanism through which quinoline-pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. tbzmed.ac.ir
Specific Inhibition of Cyclin-Dependent Kinases (CDK1/CycA, CDK2/CycB, CDK2/9) by Quinoline-Pyrimidines
Cyclin-dependent kinases (CDKs) are a family of serine-threonine kinases that play an essential role in regulating the cell cycle. nih.gov Their inhibition is a promising strategy for cancer treatment. Pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the purine (B94841) ring, have shown significant potential as CDK inhibitors. nih.gov
Research has focused on the ability of these compounds to inhibit various CDK complexes:
CDK1/Cyclin B: Crucial for the G2/M transition in the cell cycle.
CDK2/Cyclin A: Important for the S phase progression.
CDK9/Cyclin T: Involved in the regulation of transcription.
In one study, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory activity against a panel of CDKs. nih.gov Many of the compounds demonstrated strong inhibition of CDK9. The study suggested that the anticancer activity of this class of compounds is related to their CDK9 inhibition activity. nih.gov Another research effort focusing on pyrazolopyrimidine derivatives identified a compound with significant inhibitory activity against CDK2/cyclin A2, with an IC₅₀ value of 0.061 µM. nih.gov This inhibition led to cell cycle arrest and apoptosis in HCT-116 colon cancer cells. nih.gov
| Compound Class | Kinase Target | IC₅₀ (µM) | Source |
| Pyrazolopyrimidine derivative (15) | CDK2/cyclin A2 | 0.061 | nih.gov |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine deriv. (10b) | CDK9 | 54% Inhibition | nih.gov |
Modulation of Phosphoinositide 3-Kinase (PI3K) Pathway by 2-Aminopyrimidine (B69317) Derivatives
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that regulates cell proliferation, survival, and metabolism. tbzmed.ac.irnih.gov Its abnormal activation is a frequent event in many human cancers. nih.govpreprints.org Consequently, inhibitors targeting this pathway, particularly dual PI3K/mTOR inhibitors, are a promising approach for cancer therapy. nih.gov
Structurally novel and potent PI3K/mTOR dual inhibitors have been identified from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. nih.gov Furthermore, a 2-aminopyridine (B139424) derivative was found to inhibit the PI3K-AKT-mTOR pathway and showed selective cytotoxicity towards the metastatic prostate cancer cell line PC-3. preprints.org This inhibition affected downstream kinases such as S6RP and 4EBP1, ultimately triggering cell death. preprints.org Another study designed and synthesized a series of 2-aminopyridine derivatives as PI3Kδ inhibitors for hematological cancers, with one compound showing superior PI3Kδ inhibitory activity (IC₅₀ = 30 nM). nih.gov
Inhibition of Other Relevant Protein Kinases (e.g., Akt, mTOR, Protein Tyrosine Kinases)
Beyond CDKs and PI3K, quinoline-pyrimidine derivatives and related compounds have been shown to inhibit other key protein kinases involved in cancer progression.
Akt (Protein Kinase B): A central node in the PI3K pathway, Akt hyperactivation is observed in a majority of non-small-cell lung cancers (NSCLCs) and small-cell lung cancers (SCLCs). tbzmed.ac.ir Inhibition of mTOR can paradoxically lead to the activation of Akt through a feedback loop, suggesting that combined inhibition strategies may be more effective. nih.gov
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that acts downstream of Akt and forms two distinct complexes, mTORC1 and mTORC2. tbzmed.ac.ir The PI3K/Akt/mTOR pathway is a viable target for cancer treatment, and dual inhibitors have shown promise in inhibiting cell proliferation and promoting apoptosis. nih.gov
Protein Tyrosine Kinases (PTKs): This large family of enzymes, including receptors like EGFR and VEGFR, plays a crucial role in cell signaling. Thienopyrimidine derivatives, for example, have been developed as inhibitors of VEGFR. nih.gov In one study, a series of indolinone-based derivatives were designed as cytotoxic kinase inhibitors, with one compound showing potent nanomolar inhibitory action against both EGFR and VEGFR-2. mdpi.com
The inhibition of these multiple kinase targets highlights the potential of quinoline-pyrimidine-based compounds as multi-targeted agents, which can be advantageous in overcoming the complexity and redundancy of cancer cell signaling networks. mdpi.com
Assessment of Antimalarial and Antiplasmodial Activity
The quinoline and pyrimidine scaffolds are foundational in the development of antimalarial agents. nih.govmdpi.comresearchgate.net The 4-aminoquinoline (B48711) core, in particular, has been a cornerstone of antimalarial therapy for decades due to its high efficacy, ease of use, and low cost. nih.govnih.gov However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new compounds, including hybrid molecules that combine these key pharmacophores. nih.govnih.gov
Targeting Parasitic Cysteine Proteases (e.g., Falcipain-2)
Falcipain-2, a cysteine protease of P. falciparum, is a crucial enzyme for the parasite's survival, as it is involved in the degradation of hemoglobin to provide amino acids for protein synthesis. nih.govnih.gov It also plays a role in the rupture of the host's red blood cells by cleaving cytoskeletal proteins. nih.govnih.gov Consequently, inhibiting falcipain-2 is a significant strategy in the development of new antimalarial drugs. nih.govnih.gov Various classes of compounds, including peptides, peptidomimetics, and non-peptidic small molecules, have been investigated as falcipain-2 inhibitors. nih.gov
While direct studies on the inhibition of falcipain-2 by 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine are not extensively detailed in the provided results, the broader class of quinoline-pyrimidine hybrids has been designed with the intention of targeting parasitic processes. The rationale behind creating these hybrids is to combine the mechanisms of action of both quinoline and pyrimidine moieties, potentially overcoming resistance mechanisms. nih.gov
Efficacy against Drug-Resistant Plasmodium falciparum Strains
A significant focus of research into quinoline-pyrimidine hybrids has been their activity against chloroquine-resistant (CQR) strains of P. falciparum. nih.govmdpi.comresearchgate.net Several studies have demonstrated that these hybrid compounds can exhibit potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains. nih.govnih.gov
For instance, a series of 4-aminoquinoline-pyrimidine hybrids showed promising in vitro activity against both the D6 (CQ-sensitive) and W2 (CQ-resistant) strains of P. falciparum. nih.gov Notably, eleven of these hybrids demonstrated superior antimalarial activity compared to chloroquine (B1663885) against both strains. nih.gov Some derivatives were found to be 5 to 25 times more active against the resistant W2 strain. nih.gov
In another study, quinoline-pyrimidine hybrids were synthesized and showed activity in the nanomolar range against both sensitive and resistant P. falciparum strains. nih.gov One hybrid with a piperazine (B1678402) linker was particularly potent against the Dd2 resistant strain, with an IC50 value of 0.157 µM, which was about threefold more potent than chloroquine. nih.gov Furthermore, a series of hybrids of 5-cyanopyrimidine (B126568) and quinoline were synthesized, with one derivative displaying an IC50 of 56 nM against the CQR Dd2 strain, making it four times more potent than chloroquine. medchemexpress.com
These findings underscore the potential of the quinoline-pyrimidine scaffold to generate new antimalarial candidates that can effectively combat drug-resistant malaria.
Examination of Anthelmintic Activity of Related Quinoline-Pyrimidine Compounds
While the primary focus of research on quinoline-pyrimidine compounds has been their antimalarial properties, the broad biological activity of these scaffolds suggests potential in other therapeutic areas. However, based on the provided search results, there is no specific information available regarding the anthelmintic activity of this compound or closely related quinoline-pyrimidine compounds.
Exploration of Enzyme Inhibition Beyond Classical Kinases (e.g., hLDHA, PDE10A)
The inhibitory potential of quinoline-pyrimidine scaffolds extends beyond traditional kinase targets. Research has explored their effects on other enzymes, such as human lactate (B86563) dehydrogenase (hLDHA) and phosphodiesterase 10A (PDE10A).
While direct inhibition of hLDHA by this compound is not specified, the general class of quinoline derivatives has been a subject of interest in enzyme inhibition studies.
With regard to PDE10A, a structurally distinct pyrimidine derivative, PDM-042, has been identified as a potent and selective inhibitor. nih.gov PDE10A is highly expressed in the medium spiny neurons of the striatum and is a target for the treatment of schizophrenia. nih.gov PDM-042 demonstrated potent inhibition of both human and rat PDE10A with IC50 values in the sub-nanomolar range and exhibited good oral bioavailability and brain penetration in animal models. nih.gov Although not a direct derivative of this compound, the potent activity of PDM-042 highlights the potential of the pyrimidine scaffold in designing inhibitors for enzymes involved in neurological pathways. nih.gov
Potential Impact on Neurodegenerative Disease Pathways (e.g., Prion Protein Conversion Modulation by Pyrimidine Scaffolds)
The cellular prion protein (PrPC) is involved in various neuronal functions and its conversion to the pathogenic scrapie isoform (PrPSc) is a key event in prion diseases. nih.gov The pyrimidine scaffold has been investigated for its potential to modulate pathways relevant to neurodegenerative diseases.
For example, certain pyrimidine derivatives have been explored as inhibitors of enzymes like Notum, a negative regulator of the Wnt signaling pathway, which is implicated in neurodegenerative conditions such as Alzheimer's disease. nih.gov While this does not directly involve prion protein conversion, it demonstrates the applicability of pyrimidine-based compounds in targeting pathways associated with neurodegeneration. The ability of PrPC to act as a scaffolding protein and regulate signaling complexes makes it a potential, albeit complex, target for therapeutic intervention. nih.gov
Broad-Spectrum Biological Screening and Identification of Novel Bioactivities
The quinoline-pyrimidine framework is a versatile scaffold that has been subjected to broad-spectrum biological screening, leading to the identification of various bioactivities. Beyond their well-established antimalarial effects, these compounds have been investigated for antifungal and anticancer properties. researchgate.netnih.gov
For instance, a series of 2-phenyl quinoline-4-carboxamide derivatives underwent in vitro screening for antibacterial and antifungal activity, with some compounds showing promising results. researchgate.net Similarly, certain 2-substituted-4-amino-quinolines have been identified as potential antifungal agents. nih.gov The synthesis of 3-(2-amino pyrimidin-4-yl) quinoxalin-2-ol derivatives has also been undertaken to explore their antimicrobial activities. mspmbeed.com
This broad screening approach underscores the potential to discover novel therapeutic applications for compounds based on the quinoline-pyrimidine core structure.
Structure Activity Relationship Sar Studies for Optimized Pharmacological Profiles of 4 2 Methylquinolin 3 Yl Pyrimidin 2 Amine Derivatives
Correlating Substituent Effects on the Quinoline (B57606) Heterocycle with Biological Efficacy
The quinoline moiety serves as a crucial pharmacophore in many biologically active compounds. nih.govmdpi.com Modifications to this ring system, including the introduction of various substituents, can significantly impact the efficacy of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine derivatives.
Influence of Methyl and Halogen Substitutions on the Quinoline Ring
The placement and nature of substituents on the quinoline ring have been shown to be critical for biological activity. For instance, the position of a methyl group can lead to varied effects; in some cases, meta and para substitutions have resulted in decreased activity. nih.gov
Halogen substitutions also play a significant role in modulating the potency of these compounds. Studies have revealed that the electronegativity of the halogen atom can have a direct impact on biological efficacy. For example, when halogens were substituted at the 7th position of the quinoline ring, it was observed that more electronegative atoms like fluorine and chlorine led to lower potency. nih.gov Conversely, less electronegative halogens such as bromine and iodine at the same position increased the compound's potency. nih.gov
Table 1: Effect of Halogen Substitution at the 7-Position of the Quinoline Ring on Potency
| Substituent | Relative Potency |
| -F | Decreased |
| -Cl | Decreased |
| -Br | Increased |
| -I | Significantly Increased |
Systematic Modifications of the Pyrimidine (B1678525) Core and their Functional Consequences
The pyrimidine core is another essential component of this compound that is amenable to modification for optimizing biological activity. researchgate.net
Role of the 2-Amino Group in Ligand-Target Interactions
The 2-amino group on the pyrimidine ring is often a critical site for interaction with biological targets. researchgate.net Its presence can enhance the pharmacological properties of the molecule. researchgate.net Modifications at this position, such as N-functionalization, can be used to explore and optimize these interactions. acs.org The synthesis of 2-aminopyrimidine (B69317) derivatives is a key strategy in the development of various therapeutic agents. nih.gov
Impact of Substitutions at the 4-Position of the Pyrimidine Ring
Substitutions at the 4-position of the pyrimidine ring can significantly influence the compound's biological activity. The nature and position of the substituent on an attached phenyl ring, for example, can be a determining factor. nih.gov Research on other pyrimidine-containing compounds has shown that even the length of an alkyl or alkoxy chain at this position can be important for activity. nih.gov For instance, in a series of 2-aminopyrimidine derivatives, increasing the alkyl chain length at the C-4 position of the phenyl ring led to increased inhibitory activity against β-glucuronidase. nih.gov
Table 2: Effect of Alkyl Chain Length at C-4 of a Phenyl Substituent on β-Glucuronidase Inhibition
| Alkyl Substituent | IC50 (µM) |
| Methyl | Inactive |
| Ethyl | 300.25 ± 12.5 |
| Butyl | 126.43 ± 6.16 |
Probing the Significance of Linker Chemistry Between Quinoline and Pyrimidine Moieties
Evaluation of Different Linker Types (e.g., direct bonds, arylthio linkers)
The direct linkage of the quinoline C3 position to the pyrimidine C4 position creates a relatively rigid scaffold. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to the target protein. However, this rigidity can also be a limiting factor if the optimal binding conformation requires a non-planar arrangement of the two ring systems.
The choice between a direct bond and an arylthio linker is therefore a crucial decision in the design of these inhibitors, with the optimal choice being highly dependent on the specific topology of the target kinase's active site.
Table 1: Comparison of Linker Types in this compound Analogs
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Direct Bond | Rigid, shorter distance between rings | Lower entropic penalty upon binding | May not allow for optimal binding conformation |
| Arylthio Linker | Flexible, increased distance between rings | Can adopt more favorable conformations, access deeper pockets | Higher entropic penalty upon binding |
Stereochemical and Conformational Implications of Linker Flexibility
The introduction of a flexible linker, such as an arylthio group, brings stereochemical and conformational considerations to the forefront of inhibitor design. The rotational freedom around the sulfur atom and the aryl ring allows the molecule to exist in multiple conformations, not all of which may be biologically active. Understanding the preferred low-energy conformations and how they interact with the target is paramount for optimizing potency.
Computational modeling and conformational analysis are invaluable tools in this regard. By mapping the potential energy surface of the molecule, researchers can identify the most stable conformers and predict their binding modes within the kinase active site. This information can then guide the design of new derivatives with restricted conformational flexibility, "locking" the molecule into its bioactive conformation. For instance, the introduction of steric bulk near the linker can disfavor certain rotational states and favor the desired binding pose.
Furthermore, if the linker or its substituents introduce chiral centers, the resulting stereoisomers can exhibit significantly different pharmacological activities. The precise three-dimensional arrangement of atoms is often critical for optimal interaction with the chiral environment of a protein's binding site. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary to identify the most potent and selective enantiomer or diastereomer. The impact of linker strain and the energetic cost of adopting a specific binding conformation are also critical factors that must be considered in the design process.
Iterative Design and Synthesis for Enhanced Potency and Selectivity
The development of potent and selective this compound derivatives is an iterative process of design, synthesis, and biological evaluation. The insights gained from initial SAR studies, such as the evaluation of different linkers and the understanding of conformational preferences, fuel the design of subsequent generations of compounds.
The goal is not only to enhance potency against the desired target but also to improve selectivity over other kinases. Off-target kinase inhibition can lead to undesirable side effects. Therefore, the iterative design process often involves screening new compounds against a panel of kinases to assess their selectivity profile. Compounds that exhibit a favorable balance of high on-target potency and low off-target activity are then prioritized for further optimization.
This cycle of design, synthesis, and testing continues, with each iteration building upon the knowledge of the previous one, until a candidate molecule with the desired pharmacological profile is identified. This methodical approach is essential for navigating the complex landscape of kinase inhibitor design and ultimately delivering effective and safe therapeutic agents.
Molecular Mechanism of Action Elucidation for 4 2 Methylquinolin 3 Yl Pyrimidin 2 Amine and Analogs
Identification and Validation of Specific Molecular Targets (e.g., Kinases, Proteases)
The biological activity of 4-(2-methylquinolin-3-yl)pyrimidin-2-amine and its analogs is largely attributed to their ability to inhibit specific protein kinases, enzymes that play a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.
Analogs of this compound have been identified as potent inhibitors of several key kinases. For instance, compounds with a similar quinazoline (B50416) or quinolone core structure have demonstrated significant inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/mTOR pathway . One study on a series of 4-morpholine-quinazoline derivatives revealed a potent inhibitory effect on PI3Kα, with subsequent suppression of the downstream PI3K/Akt/mTOR signaling pathway. Other related pyridopyrimidine structures have also been confirmed as inhibitors of PI3K and mTOR.
Furthermore, research has expanded the list of potential targets to include other critical cell cycle and DNA damage response kinases. An analog, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, was identified as a potent and selective inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase . Similarly, 2-morpholin-4-yl-1H-quinolin-4-one, another structural relative, acts as an inhibitor of DNA-dependent protein kinase (DNA-PK) .
Investigations into other analogs have revealed a broader spectrum of kinase inhibition. Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones inhibit multiple receptor tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor) , its mutation EGFRT790M , and BRAFV600E . The well-known kinase inhibitor Imatinib, which shares the core aminopyrimidine structure, is a powerful inhibitor of several tyrosine kinases. Additionally, thieno[2,3-d]pyrimidines, which are considered bioisosteres of quinolines, have been shown to inhibit Tie2, FGFR1, and VEGF/KDR receptors . Broader screening has also implicated enzymes like Pyruvate Kinase M2 (PKM2) as potential targets.
Table 1: Identified Molecular Targets for Analogs of this compound
| Target Class | Specific Target | Analog Class | Reference |
| PI3K/mTOR Pathway | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 4-Morpholine-quinazolines, Morpholinopyrimidines | |
| DNA Damage Response | ATR Protein Kinase | Sulfonylmorpholinopyrimidines | |
| DNA Damage Response | DNA-dependent protein kinase (DNA-PK) | 2-Morpholin-4-yl-1H-quinolin-4-ones | |
| Receptor Tyrosine Kinases | EGFR, EGFRT790M, BRAFV600E | 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | |
| Receptor Tyrosine Kinases | Tie2, FGFR1, VEGF/KDR, PDGF | 4-Amino-thieno[2,3-d]pyrimidines | |
| Metabolic Enzymes | Pyruvate Kinase M2 (PKM2) | Quinoline-8-sulfonamides |
**5.2. Characterization of Ligand-Receptor Binding Interactions
Understanding the interaction between a ligand and its receptor at an atomic level is crucial for rational drug design and optimization. For quinoline-pyrimidine compounds, molecular docking and crystallography studies have provided detailed insights into their binding modes.
Molecular docking studies of quinoline-pyrimidine hybrids have characterized the specific pockets within their target enzymes where they bind. For analogs targeting the MmpL3 protein, the binding site is described as consisting of two distinct hydrophobic pockets, labeled S1 and S2, which the ligand occupies. In the case of Pyruvate Kinase M2 (PKM2), the active binding site for activators is located in a druggable pocket between two A domains of the dimeric enzyme. This pocket is formed by a collection of key amino acid residues that create the binding surface for the inhibitor. The general principle involves the quinoline (B57606) and pyrimidine (B1678525) ring systems fitting into these defined hydrophobic and hydrophilic spaces, leading to the inhibition of enzymatic activity.
The stability of the ligand-receptor complex is determined by specific
Computational Chemistry and in Silico Approaches in the Research of 4 2 Methylquinolin 3 Yl Pyrimidin 2 Amine
Application of Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or nucleic acid.
Molecular docking simulations are instrumental in elucidating the binding modes of quinoline-pyrimidine derivatives within the active sites of various biological targets. For instance, in studies involving a series of novel 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones, which are structurally related to the subject compound, docking was used to predict interactions with targets like human topoisomerase IIa. researchgate.net These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. researchgate.net
The docking scores generated from these simulations serve as an estimation of the binding affinity, helping to rank potential drug candidates. For example, in the investigation of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives as potential Mnk inhibitors, docking studies suggested that the lead compound was stabilized in the ATP binding site through multiple hydrogen bonds and hydrophobic interactions. nih.gov Similarly, research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors used docking to understand the structure-activity relationships (SARs) that governed their potency. nih.govnih.gov
| Target Protein | Key Interacting Residues (Hot-Spots) | Interacting Compound Series | Reference |
| Human Topoisomerase IIa-DNA complex | GLN778(A), DT8(C), DT9(D), DA12(F), DG13(F) | 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones | nih.gov, researchgate.net |
| CDK6 | Val101, Asp163 | Palbociclib (a pyridopyrimidine) | researchgate.net |
| Mnk2 | (Not specified) | 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives | nih.gov |
| Human Thymidylate Synthase | Cys195 | Pyrido[2,3-d]pyrimidine (B1209978) derivatives | researchgate.net |
Advanced Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a ligand within a binding site and analyze the stability of the entire protein-ligand complex.
In research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDK2/4/6), MD simulations were employed to validate the docking results and understand the dynamic behavior of the inhibitors in the binding pocket. nih.govnih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over time, providing greater confidence in the proposed binding mode. Furthermore, MD studies on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors were conducted for 1000 ns to validate the efficacy of the designed molecules and ensure the stability of their interactions with catalytic amino acids. researchgate.net Such analyses are crucial for confirming that a potential drug candidate can form a stable and lasting interaction with its intended target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.
For a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, which share the pyrimidine (B1678525) core, 2D- and 3D-QSAR models were successfully built to explore the key structural factors influencing their inhibitory activity against mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov The statistical robustness of these models was confirmed by high cross-validation coefficients (q² values of 0.783 and 0.784) and non-cross-validation coefficients (r² values of 0.978 and 0.934), indicating strong predictive power. nih.gov Similarly, a 2D-QSAR study on carbocycle-fused quinoline (B57606) derivatives against a lymphoblastic leukemia cell line helped to establish a relationship between physicochemical descriptors and anticancer activity, guiding the design of new, more potent inhibitors. researchgate.net These examples demonstrate the potential of QSAR to accelerate the discovery of novel quinoline-pyrimidine-based therapeutic agents.
Virtual Screening and Ligand-Based Drug Design for Novel Hit Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When the 3D structure of the target is known, structure-based methods like docking are used. When it is unknown, ligand-based methods, which rely on the knowledge of other molecules that bind to the target, are employed.
The scaffold of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine is a prime candidate for both approaches. For example, a study on pyrido[2,3-d]pyrimidines used virtual screening followed by molecular docking to design a library of 42 new derivatives as potential inhibitors of human thymidylate synthase. researchgate.net This approach successfully identified four lead compounds with better predicted interactions than the standard drug, raltitrexed. researchgate.net Ligand-based approaches, such as scaffold hopping, have also been successfully used to discover novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors, demonstrating that a known pharmacophore can be used as a template to find new and effective chemical entities. nih.gov
In Silico Methods for Predicting Pharmacokinetic and Drug-Likeness Properties
For several series of quinoline-pyrimidine hybrids, ADMET and drug-likeness properties were computationally evaluated. researchgate.netnih.govarabjchem.org Studies on 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones showed that certain derivatives possessed favorable drug-likeness behavior according to established rules like Lipinski's Rule of Five. researchgate.netnih.govarabjchem.org Predictions for properties such as oral absorption, blood-brain barrier penetration, and potential toxicity are commonly calculated. researchgate.net These predictive models allow researchers to prioritize compounds that have a higher probability of becoming safe and effective oral drugs.
| Compound Series | Predicted Property | Finding | Reference |
| 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones | Drug-Likeness | Compounds 6b, 6e, and 6f showed good drug-likeness behavior. | nih.gov, researchgate.net |
| Pyrido[2,3-d]pyrimidine derivatives | Pharmacokinetics | Properties including QPlogP(o/w), QPlogHERG, QPPMDCK, QPPCaco, QPlogBB, and oral absorption were assessed to be in an acceptable range. | researchgate.net |
| 3-pyrimidin-4-yl-oxazolidin-2-one derivatives | ADMET | Newly designed molecules showed good predicted pharmacology and toxicity profiles. | nih.gov |
Deriving Mechanistic Insights from Computational Analysis of Protein-Ligand Systems (e.g., protein unfolding, salt bridge stability)
No research findings are currently available for this specific compound.
Future Research Directions and Therapeutic Advancement of 4 2 Methylquinolin 3 Yl Pyrimidin 2 Amine Based Agents
Strategies for Further Optimizing Potency, Selectivity, and Efficacy
A primary approach is conducting detailed Structure-Activity Relationship (SAR) studies . SAR explores how specific modifications to a molecule's structure affect its biological activity. For quinoline-based compounds, research has shown that substitutions at various positions on both the quinoline (B57606) and pyrimidine (B1678525) rings can dramatically influence potency and selectivity. For instance, in a series of 4-phenylamino-3-quinolinecarbonitriles developed as Src kinase inhibitors, optimization of the aniline (B41778) group at the C-4 position and substitution at the C-7 position with a morpholinopropoxy group led to a significant increase in both enzymatic and cell-based activity. nih.gov Similarly, studies on 2-aminopyrimidine-based 4-aminoquinolines revealed that the nature of the linker and substituents on the pyrimidine ring were crucial for anti-plasmodial potency. nih.gov
Key Optimization Strategies:
Modification of the Quinoline Ring: Introducing various substituents (e.g., methoxy, chloro, trifluoromethyl) at different positions can alter the electronic properties and steric profile of the molecule, influencing how it interacts with its biological target. nih.govnih.gov
Alteration of the Pyrimidine Ring: SAR studies on 4-aminoquinoline-pyrimidine hybrids have shown that modifications on the pyrimidine core are critical for activity. nih.gov
Linker Modification: In hybrid molecules where the quinoline and pyrimidine moieties are connected by a linker, the length and chemical nature of this linker can significantly impact activity. For example, in some antimalarial hybrids, the linker length was found to be selective for either chloroquine-sensitive or resistant strains. mdpi.com
Rational Design and Synthesis of Next-Generation Derivatives
The development of new and improved quinoline-pyrimidine derivatives is driven by rational design and advanced synthetic chemistry. This process leverages computational tools and innovative synthetic methodologies to create molecules with enhanced therapeutic profiles.
Rational Drug Design often begins with computational techniques like molecular docking. This method predicts how a ligand (the drug molecule) will bind to the active site of a target protein, such as a kinase. nih.gov By understanding these interactions, chemists can design new derivatives with modifications expected to improve binding affinity and selectivity. nih.gov For example, molecular docking of quinoline-pyrimidine hybrids into the active site of Plasmodium falciparum heat shock protein 70 (PfHsp70-1) helped identify key binding interactions and guide the design of more potent antimalarial agents. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are another powerful tool, correlating the 3D structure of a series of compounds with their biological activity to guide the design of more potent analogues. mdpi.com
Synthetic Strategies for creating these novel derivatives are diverse. The assembly of the quinoline-pyrimidine scaffold can be achieved through various multi-step reactions. Greener methods, such as one-pot reactions and microwave-assisted synthesis, are becoming more common as they offer increased efficiency and reduced environmental impact.
Table 1: Synthetic Methodologies for Quinoline-Pyrimidine Hybrids
| Method | Description | Key Features | Reference(s) |
|---|---|---|---|
| Multi-step Condensation | Involves the sequential condensation of aromatic amines and other reagents to build the fused ring system. | Traditional and versatile approach. | researchgate.net |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) on one heterocyclic core with a nucleophilic group from the other. | Common for linking pre-formed quinoline and pyrimidine rings. | nih.gov |
| Copper-Catalyzed Synthesis | Ligand-free copper catalysis can be used to synthesize pyrimidine-fused quinolines under moderate conditions. | Offers a "greener" alternative to some traditional methods. | nih.gov |
| Microwave-Assisted Reactions | Utilizes microwave irradiation to accelerate reaction times and improve yields. | Efficient and rapid synthesis. | |
The combination of computational design and versatile synthesis allows for the creation of extensive libraries of next-generation compounds for biological screening. mdpi.comijacskros.com
Exploration of Synergistic Effects in Combination Therapies
Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology. This approach can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. Quinoline-based agents are promising candidates for combination therapies. researchgate.net
The rationale for using combination therapies includes:
Overcoming Drug Resistance: Cancer cells can develop resistance to a single therapeutic agent. Targeting multiple pathways simultaneously can make it more difficult for resistance to emerge.
Enhancing Efficacy: Two drugs acting on different but related pathways can produce a more potent anti-tumor effect. For example, dactolisib, a quinoline-based PI3K/mTOR inhibitor, has shown efficacy in paclitaxel-resistant cancer models, suggesting its potential in combination regimens. nih.gov
Dose Reduction: Synergy may allow for the use of lower doses of each drug, potentially reducing toxicity and side effects.
Future research should systematically explore the synergistic potential of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine-based agents with existing chemotherapeutics, targeted therapies, and immunotherapies across various cancer types. nih.gov
Identification of Novel Therapeutic Indications and Undiscovered Biological Targets
The quinoline-pyrimidine scaffold is pleiotropic, meaning it can interact with multiple biological targets, leading to a wide range of therapeutic possibilities. While much of the focus has been on anticancer and antimalarial activities, these compounds have potential in many other disease areas. biointerfaceresearch.commdpi.com
Established and Potential Therapeutic Areas:
Anticancer: This is the most extensively studied application. Quinoline derivatives have shown efficacy against numerous cancer cell lines, including breast, colon, lung, and renal cancer, through mechanisms like cell cycle arrest and apoptosis induction. researchgate.netresearchgate.net
Antimalarial: 4-Aminoquinoline-pyrimidine hybrids have demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.comnih.gov
Antimicrobial: Various quinoline derivatives have been reported to have antibacterial and antifungal properties. researchgate.net
Anti-inflammatory: Some quinoline compounds exhibit anti-inflammatory effects, indicating potential for treating inflammatory disorders. biointerfaceresearch.com
Antiviral: The quinoline scaffold is present in compounds with activity against a range of viruses, including DENV2 and other flaviviruses. nih.gov
A key area of future research is the identification of the specific molecular targets responsible for these diverse biological effects. Many quinoline-based compounds function as kinase inhibitors . nih.govresearchgate.net Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. researchgate.net By screening quinoline-pyrimidine libraries against panels of kinases, researchers can identify novel targets and uncover new therapeutic indications. For example, different quinoline derivatives have been identified as inhibitors of Src kinase, PI3K/mTOR, and PIM-1 kinase. nih.govnih.govnih.gov
Table 2: Reported Biological Activities and Targets of Quinoline-Pyrimidine Derivatives
| Derivative Class | Biological Activity | Molecular Target(s) | Reference(s) |
|---|---|---|---|
| 4-Aminoquinoline-pyrimidine hybrids | Antimalarial | Heme, PfDHFR | mdpi.comnih.gov |
| Imidazo[4,5-c]quinoline derivatives | Anticancer | PI3K/mTOR | nih.gov |
| Pyrazolo[4,3-f]quinoline derivatives | Anticancer (AML) | FLT3 | acs.org |
| 4-Anilinoquinoline derivatives | Anticancer | Carbonic Anhydrase IX | nih.gov |
Target deconvolution and chemoproteomics are powerful approaches to systematically identify the protein interaction partners of a compound, which can reveal both its mechanism of action and potential new applications.
Addressing Challenges and Leveraging Opportunities in Translational Research of Quinoline-Pyrimidine Compounds
Translational research is the process of "translating" basic scientific discoveries into clinical applications. While quinoline-pyrimidine compounds hold immense promise, several challenges must be overcome to bring them from the lab to the clinic.
Challenges:
Pharmacokinetics and Bioavailability: Poor solubility and low oral bioavailability can hinder a drug's effectiveness. Early assessment and optimization of these properties are crucial. researchgate.net
Toxicity and Off-Target Effects: Ensuring that a compound is selective for its intended target and has an acceptable safety profile is a major hurdle in drug development. researchgate.net
Drug Resistance: As with many therapies, the development of resistance is a significant concern that needs to be proactively addressed, for instance, through the development of combination therapies. researchgate.netmdpi.com
Opportunities:
Advanced Drug Design: Leveraging modern computational tools and a deeper understanding of SAR can lead to the design of next-generation inhibitors with superior potency and selectivity. nih.govmdpi.com
Targeted Therapies: The ability of quinoline-pyrimidines to act as kinase inhibitors makes them ideal candidates for developing targeted cancer therapies, moving away from the "one-size-fits-all" approach of traditional chemotherapy. nih.gov
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a specific quinoline-pyrimidine agent can streamline clinical trials and improve therapeutic outcomes.
The journey from a promising chemical scaffold to an approved drug is long and complex. However, by systematically addressing the challenges of drug development and leveraging the opportunities presented by new technologies and biological insights, agents based on the this compound framework can be advanced toward becoming valuable therapeutic tools. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-(2-methylquinolin-3-yl)pyrimidin-2-amine, and how can reaction conditions be optimized?
A robust synthetic route involves Suzuki-Miyaura cross-coupling reactions to link the quinoline and pyrimidine moieties. For example, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are critical for coupling aryl boronic acids with halogenated pyrimidines. Reaction optimization includes temperature control (e.g., 80–100°C), solvent selection (e.g., 2-methyltetrahydrofuran), and purification via silica gel chromatography or recrystallization . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability and minimizes side products.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration, particularly distinguishing methylquinoline and pyrimidine protons.
- HPLC-MS : For assessing purity (>95%) and verifying molecular weight (e.g., [M+H]⁺ peaks).
- FT-IR : To identify amine (-NH₂) and aromatic C-H stretches.
Cross-referencing with synthetic intermediates (e.g., boronic ester precursors) ensures structural fidelity .
Q. How can researchers assess the purity of synthesized this compound?
Purity is validated using:
- Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients.
- Elemental analysis to confirm C, H, N content within ±0.4% of theoretical values.
- Melting point determination (e.g., mp 149–152°C for analogous pyrimidin-2-amine derivatives) .
Advanced Research Questions
Q. How can structural modifications (e.g., isosteric replacements) enhance the biological activity of this compound?
Rational design strategies include:
- Trifluoromethyl substitution : Replacing the 2-methyl group on quinoline with CF₃ improves metabolic stability and hydrophobic interactions in kinase binding pockets .
- Scaffold hopping : Replacing quinoline with indole or imidazo[1,2-a]pyridine alters selectivity for targets like CDK2 or PTPN2 .
Dose-response assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) validate modifications .
Q. What computational approaches predict the binding mode of this compound to kinase targets?
- Molecular docking : Use crystal structures of kinase domains (e.g., PDB: 1AQ1) to model interactions with the ATP-binding site.
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories).
- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., methyl vs. CF₃) on binding affinity .
Q. How can researchers resolve contradictions in biological activity data for quinoline-pyrimidin-2-amine derivatives?
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out pharmacokinetic artifacts .
Q. What strategies optimize the aqueous solubility of this compound for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
